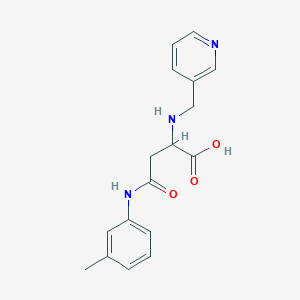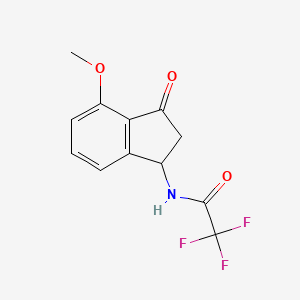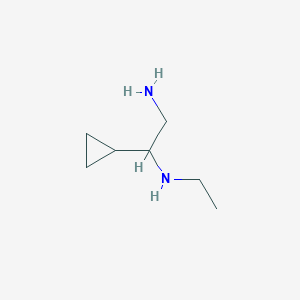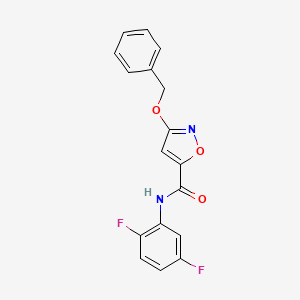![molecular formula C18H18N4O4S B2517408 methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate CAS No. 1797893-45-8](/img/structure/B2517408.png)
methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its characteristics.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that build complex structures from simpler precursors. For example, the synthesis of sulfonamide derivatives with anticancer properties involves linking a sulfonamide moiety to a pyrimidine ring, which could be analogous to the synthesis of the compound . Similarly, the one-pot synthesis approach for creating heterocyclic compounds, as described in the synthesis of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, might be relevant for synthesizing the compound of interest . Additionally, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent for preparing fused pyrimidinones indicates the versatility of methyl and benzoyl groups in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For instance, the structural and spectroscopic characterization of a dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative provides insights into the molecular geometry, which could be similar to the target compound . The polymorphism observed in benzylation and nitrosation products of a pyrimidin-6(1H)-one derivative suggests that the compound may also exhibit polymorphic forms .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes a range of reactions that modify the heterocyclic core or append different functional groups. For example, the synthesis of various heterocycles based on a sulfonamido pyrazole core involves reactions with hydrazine hydrate, phenyl hydrazine, and thiourea, among others . This indicates that the compound may also undergo reactions that introduce or modify sulfonyl and benzoate groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. The study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative revealed its crystalline form and space group, which are important for understanding the compound's solid-state properties . The synthesis of an intermediate for the herbicide bispyribac-sodium, which shares a benzoate moiety with the compound , suggests that such compounds may have applications as intermediates in the synthesis of other useful chemicals .
科学的研究の応用
Synthesis of Intermediate Compounds
Research into related compounds includes the synthesis of intermediate compounds for herbicides and other applications. For example, the synthesis of methyl 2,6-dihydroxybenzoate and its subsequent transformation into various derivatives demonstrates the chemical versatility of these compounds. These intermediates can serve as key components in the development of herbicides, such as Bispyribac-sodium, showcasing their importance in agricultural chemistry (Li Yuan-xiang, 2008).
Antimicrobial Applications
Compounds containing the pyrimidine derivative have been evaluated for their antimicrobial properties. Studies have shown that these compounds, when incorporated into materials like polyurethane varnish or printing ink paste, exhibit significant antimicrobial effects. This suggests their potential use in coatings and inks to prevent microbial growth, thereby extending the lifespan and safety of coated surfaces and printed materials (H. A. El‐Wahab et al., 2015).
Environmental Degradation
Research has also explored the environmental degradation of related herbicides, such as chlorimuron-ethyl, by microbial action. Aspergillus niger, a common soil fungus, has been found to degrade chlorimuron-ethyl, highlighting the potential for biological remediation strategies in agriculture. This research is crucial for developing methods to mitigate the environmental impact of herbicide use (Seema B. Sharma et al., 2012).
Synthesis of Novel Compounds
The synthesis of novel pyrazolopyrimidine ring systems with antimicrobial properties has been reported, indicating the role of these compounds in developing new drugs. Some derivatives have shown activity exceeding that of reference drugs, suggesting their potential as effective antimicrobial agents. This research contributes to the search for new therapeutic options against resistant microbial strains (Amani M. R. Alsaedi et al., 2019).
Structural Analysis
Crystal structure analysis of related compounds provides insights into their molecular configuration, aiding in the design of new molecules with desired properties. For instance, the structural determination of derivatives through X-ray diffraction analysis helps in understanding the molecular interactions and stability, crucial for designing compounds with specific functions (S. Moser et al., 2005).
特性
IUPAC Name |
methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMTQYROFFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)



![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)
